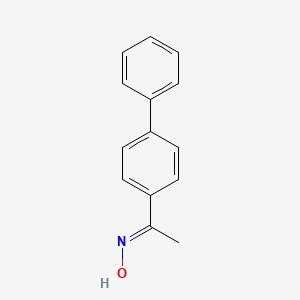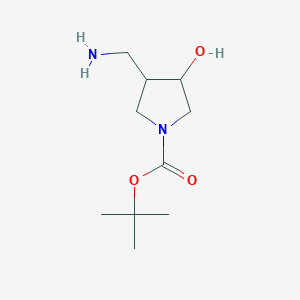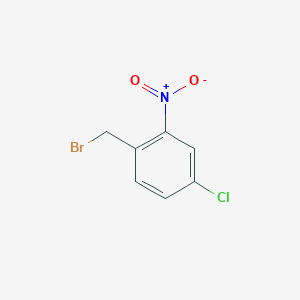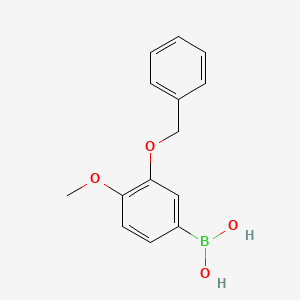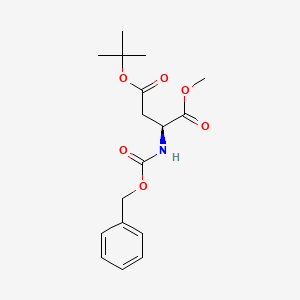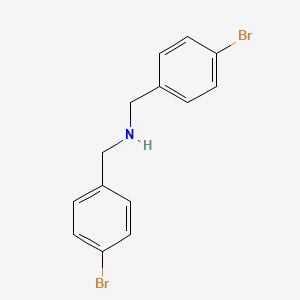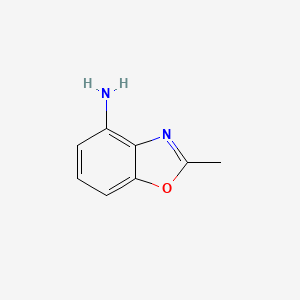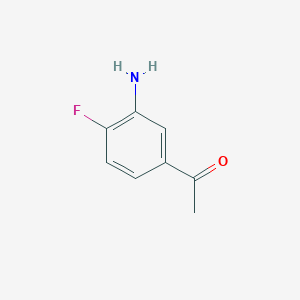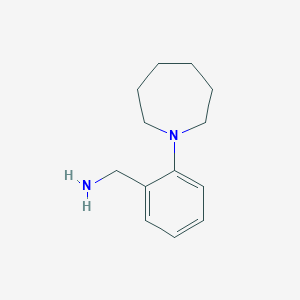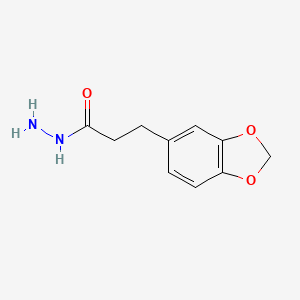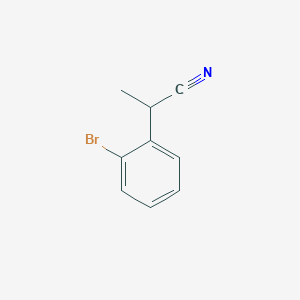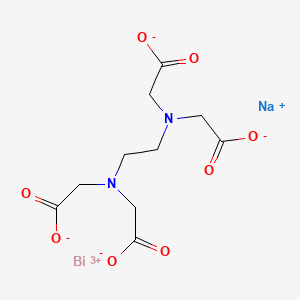
乙二胺四乙酸钠铋
描述
Bismuth Sodium Ethylenediaminetetraacetate: is a complex compound formed by the coordination of bismuth ions with ethylenediaminetetraacetic acid and sodium ions. This compound is known for its chelating properties, which make it useful in various scientific and industrial applications. The molecular formula of Bismuth Sodium Ethylenediaminetetraacetate is C₁₀H₁₂BiN₂NaO₈, and it has a molecular weight of 520.18 g/mol .
科学研究应用
Chemistry: Bismuth Sodium Ethylenediaminetetraacetate is used as a chelating agent in analytical chemistry for the determination of metal ions in various samples. It is also employed in the synthesis of other bismuth-containing compounds.
Biology and Medicine: In biological and medical research, this compound is used for its antimicrobial properties and as a potential therapeutic agent for treating infections caused by Helicobacter pylori. It is also investigated for its role in drug delivery systems and as a contrast agent in imaging techniques .
Industry: Industrially, Bismuth Sodium Ethylenediaminetetraacetate is used in water treatment processes to remove heavy metal ions from wastewater. It is also utilized in the manufacturing of electronic components and as a stabilizer in the production of plastics .
作用机制
Target of Action
Bismuth Sodium Ethylenediaminetetraacetate is an organometallic compound Bismuth compounds are known to interact with various biological targets, including proteins and dna .
Mode of Action
Bismuth compounds are known to form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer
Biochemical Pathways
Bismuth compounds are known to affect various biochemical pathways, but the specific pathways influenced by Bismuth Sodium Ethylenediaminetetraacetate need further investigation .
Pharmacokinetics
Inorganic bismuth salts are known to be poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups
Result of Action
Bismuth compounds are known to have various biological activities, including antimicrobial, antiviral, and antiparasitic activities
Action Environment
The action of Bismuth Sodium Ethylenediaminetetraacetate can be influenced by various environmental factors. For instance, the structure and morphology of bismuth compounds have been proven to be vital factors to enhance the electronic migration to influence photocatalytic performance
生化分析
Biochemical Properties
Bismuth Sodium Ethylenediaminetetraacetate plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This compound interacts with various enzymes, proteins, and other biomolecules by binding to metal ions that are essential for their activity. For instance, it can inhibit metalloenzymes by sequestering the metal ions required for their catalytic function . Additionally, Bismuth Sodium Ethylenediaminetetraacetate can form complexes with proteins, altering their structure and function, which can be utilized in therapeutic applications .
Cellular Effects
Bismuth Sodium Ethylenediaminetetraacetate influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the function of cells by modulating the availability of metal ions, which are crucial for numerous cellular activities . For example, the compound can disrupt calcium signaling pathways, leading to altered cellular responses. Furthermore, Bismuth Sodium Ethylenediaminetetraacetate can affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Bismuth Sodium Ethylenediaminetetraacetate involves its ability to chelate metal ions and form stable complexes with biomolecules. This chelation process can inhibit or activate enzymes by altering their metal ion-dependent catalytic sites . Additionally, Bismuth Sodium Ethylenediaminetetraacetate can bind to DNA and RNA, affecting gene expression and protein synthesis. The compound’s interaction with metal ions also leads to the generation of reactive oxygen species, which can further modulate cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bismuth Sodium Ethylenediaminetetraacetate change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that Bismuth Sodium Ethylenediaminetetraacetate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of Bismuth Sodium Ethylenediaminetetraacetate vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate cellular processes without causing significant toxicity . At high doses, Bismuth Sodium Ethylenediaminetetraacetate can lead to toxic effects, including renal and hepatic damage, due to the accumulation of bismuth in tissues . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
Bismuth Sodium Ethylenediaminetetraacetate is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes. The compound can influence metabolic flux by altering the availability of metal ions required for enzymatic reactions . Additionally, Bismuth Sodium Ethylenediaminetetraacetate can affect the levels of metabolites by modulating the activity of key metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, Bismuth Sodium Ethylenediaminetetraacetate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments . It can also bind to plasma proteins, facilitating its transport in the bloodstream and distribution to different tissues . The localization and accumulation of Bismuth Sodium Ethylenediaminetetraacetate within cells can influence its activity and function .
Subcellular Localization
Bismuth Sodium Ethylenediaminetetraacetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: Bismuth Sodium Ethylenediaminetetraacetate can be synthesized through the reaction of bismuth nitrate with ethylenediaminetetraacetic acid in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the complete formation of the complex. The general reaction is as follows: [ \text{Bi(NO}_3\text{)}_3 + \text{EDTA} + \text{NaOH} \rightarrow \text{Bismuth Sodium Ethylenediaminetetraacetate} + \text{by-products} ]
Industrial Production Methods: Industrial production of Bismuth Sodium Ethylenediaminetetraacetate involves large-scale synthesis using similar reaction conditions. The process includes the dissolution of bismuth nitrate in water, followed by the addition of ethylenediaminetetraacetic acid and sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, and the resulting product is purified through filtration and recrystallization .
化学反应分析
Types of Reactions: Bismuth Sodium Ethylenediaminetetraacetate undergoes various chemical reactions, including:
Chelation: The compound forms stable chelates with metal ions, which is the basis for its use in metal ion sequestration.
Substitution Reactions: It can participate in substitution reactions where the bismuth ion is replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Chelation: Typically involves the use of metal salts such as copper sulfate or zinc chloride in aqueous solutions.
Substitution Reactions: These reactions often require acidic or basic conditions to facilitate the exchange of metal ions.
Major Products Formed:
Chelation: The major products are metal-EDTA complexes.
Substitution Reactions: The products depend on the substituting metal ion but generally include new metal-EDTA complexes and free bismuth ions.
相似化合物的比较
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
Sodium Calcium Ethylenediaminetetraacetate: Another chelating agent used in medical applications for treating heavy metal poisoning.
Bismuth Subsalicylate: Used for its antimicrobial and anti-inflammatory properties in gastrointestinal treatments
Uniqueness: Bismuth Sodium Ethylenediaminetetraacetate is unique due to its combination of bismuth’s antimicrobial properties and ethylenediaminetetraacetic acid’s chelating capabilities. This dual functionality makes it particularly effective in applications requiring both metal ion sequestration and antimicrobial action .
属性
IUPAC Name |
bismuth;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMMZRMMHDSSL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BiN2NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437000 | |
| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12558-49-5 | |
| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


